molecular formula C19H27N5O3S B2375820 3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 2178771-58-7

3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Cat. No. B2375820
M. Wt: 405.52
InChI Key: VBXBVSXRFNKFML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H27N5O3S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality 3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, like 1,2,4-triazoles and piperidines, are crucial in medicinal chemistry for their diverse biological activities. Compounds containing these rings are synthesized for potential applications in drug discovery, especially as antimicrobial and anti-inflammatory agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). The structural similarity suggests that the compound could be explored for similar biological activities.

Antimicrobial Research

Compounds with piperidine and triazole cores have been studied for their antimicrobial properties. For example, fluoroquinolone-based 4-thiazolidinones with piperazine substitutions showed significant antibacterial and antifungal activities (Patel & Patel, 2010). This suggests the potential for the compound to be investigated for antimicrobial properties.

CGRP Receptor Inhibition

Compounds with complex structures, including piperidine carboxamide, have been developed as calcitonin gene-related peptide (CGRP) receptor antagonists, indicating potential applications in treating conditions like migraines (Cann et al., 2012). The chemical structure of interest may hold similar potential in neurological research.

Antimicrobial Activity Enhancement

Research on 1,2,4-triazol-3-one derivatives, including modifications to enhance their antimicrobial activity, indicates the relevance of such structures in developing more effective antimicrobial agents. The exploration of different functional groups to enhance activity suggests a pathway for research on the compound of interest (Fandaklı et al., 2012).

Serotonin Receptor Interaction

Compounds like N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide have been studied for their effects on serotonin-containing neurons, highlighting the potential for research into neurological and psychiatric disorders (Craven, Grahame-Smith, & Newberry, 1994).

properties

IUPAC Name

3-[4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-1,2,4-triazol-3-yl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S/c1-27-10-9-23-19(26)24(15-6-7-15)17(21-23)14-4-2-8-22(13-14)18(25)20-12-16-5-3-11-28-16/h3,5,11,14-15H,2,4,6-10,12-13H2,1H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXBVSXRFNKFML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)NCC3=CC=CS3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-cyclopropyl-1-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.